molecular formula C24H27N5O4 B3015948 8-(benzyl(methyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 868146-45-6

8-(benzyl(methyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B3015948
M. Wt: 449.511
InChI Key: SROZKBGJUUQCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(benzyl(methyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H27N5O4 and its molecular weight is 449.511. The purity is usually 95%.
BenchChem offers high-quality 8-(benzyl(methyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(benzyl(methyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Derivatives

Research by Gobouri (2020) highlights the synthesis of new purine derivatives, including those bearing similar structures to the compound . These compounds were characterized using spectroscopic and elemental analysis methods (Gobouri, 2020).

Biological Activity and Receptor Affinity

Chłoń-Rzepa et al. (2013) designed a series of purine derivatives to explore their affinity for various receptors, indicating potential for psychotropic activity. This study provides insight into the possible biological applications of similar purine derivatives (Chłoń-Rzepa et al., 2013).

Structure-Affinity Relationship Studies

Żmudzki et al. (2015) synthesized derivatives of 8-amino-1,3-dimethyl-1H-purine to understand their affinity for serotonin receptors. This study contributes to understanding how structural variations in purine derivatives affect their receptor interactions (Żmudzki et al., 2015).

Novel Synthetic Routes and Protective Groups

Khaliullin and Shabalina (2020) explored new synthetic routes for creating purine diones, using protective groups like thietanyl. This research aids in understanding the synthesis of complex purine derivatives (Khaliullin & Shabalina, 2020).

Photolysis in Xanthine Derivatives

Han et al. (2008) investigated the use of photochemistry in synthesizing novel derivatives of pentoxifylline, a xanthine derivative. This study provides alternative methods for creating compounds related to purines (Han, Bonnet, & V. D. Westhuizen, 2008).

Anticancer Applications

Hayallah (2017) designed and synthesized new purine-diones, exploring their potential as anticancer agents. This research opens possibilities for the therapeutic applications of purine derivatives in oncology (Hayallah, 2017).

properties

IUPAC Name

8-[benzyl(methyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-26(14-17-10-6-4-7-11-17)23-25-21-20(22(31)28(3)24(32)27(21)2)29(23)15-18(30)16-33-19-12-8-5-9-13-19/h4-13,18,30H,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROZKBGJUUQCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CC(COC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(benzyl(methyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.